molecular formula C21H24ClN7O B1194436 Vps34-IN-1 CAS No. 1383716-33-3

Vps34-IN-1

Número de catálogo B1194436
Número CAS: 1383716-33-3
Peso molecular: 425.91
Clave InChI: AWNXKZVIZARMME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vps34-IN-1 is a highly potent and selective inhibitor targeting Vps34 (the human class III phosphoinositide 3-kinase), a lipid kinase involved in various cellular processes such as vesicle trafficking and autophagy. This specificity towards Vps34 is significant because Vps34 plays a crucial role in cancer maintenance and progression, making it an attractive target for cancer treatment. The discovery of Vps34-IN-1 involved the optimization of tetrahydropydropyrimidopyrimidinone derivatives, leading to a molecule with potent activity, exquisite selectivity, and excellent pharmacokinetic properties (Pasquier et al., 2014).

Synthesis Analysis

The synthesis of Vps34-IN-1 was achieved through the medicinal chemistry optimization of hit compound 1a, which led to compound 31, also known as Vps34-IN-1. This process involved the exploration of tetrahydropyrimidopyrimidinone derivatives, focusing on enhancing the molecule's potency and selectivity for Vps34, alongside improving its pharmacokinetic properties for potential in vivo use. The structural uniqueness of Vps34-IN-1 is attributed to the incorporation of a morpholine synthon, which bestows selectivity against class I PI3Ks, a feature elaborated by the X-ray crystal structure analysis (Pasquier et al., 2014).

Molecular Structure Analysis

The molecular structure of Vps34-IN-1, as elucidated through X-ray crystallography, demonstrates a unique interaction pattern within the ATP-binding cleft of human Vps34. This interaction is critical for its selectivity, as the morpholine synthon in Vps34-IN-1 allows for a precise fit that distinguishes it from other class I PI3Ks. This structural specificity underlies its potent inhibitory action on Vps34, offering insights into designing selective inhibitors for similar kinases (Pasquier et al., 2014).

Chemical Reactions and Properties

Vps34-IN-1's chemical properties, including its reactivity and stability, are influenced by its molecular structure. The compound exhibits suitable in vivo mouse pharmacokinetic parameters and induces a sustained inhibition of Vps34 upon acute administration. Its stability and bioavailability are indicative of the careful structural considerations taken during its synthesis process, ensuring that Vps34-IN-1 remains active and selective within biological systems (Pasquier et al., 2014).

Aplicaciones Científicas De Investigación

  • Role in Autophagy and Endosomal Trafficking : Vps34, a class III phosphatidylinositol-3-kinase, is critical for autophagy and endosomal trafficking. Vps34 forms a complex with Beclin 1, which is essential for the regulation of autophagic activity and other trafficking events (Funderburk, Wang, & Yue, 2010).

  • Cancer Research : Vps34 inhibitors like SAR405 have shown potential in cancer research. They affect late endosome-lysosome compartments and prevent autophagy, potentially having clinical applications in cancer therapy (Ronan et al., 2014).

  • Impact on Immunotherapy : Inhibition of Vps34 reprograms the tumor microenvironment in melanoma and colorectal cancer, enhancing the efficacy of anti-PD-1/PD-L1 immunotherapy (Noman et al., 2020).

  • Vps34 as a Pharmacological Target : Detailed studies on Vps34 have led to the discovery of specific inhibitors such as VPS34-IN1. These inhibitors have helped in understanding the physiological roles of Vps34 and can be employed as biomarkers for Vps34 activity (Bago et al., 2014).

  • Role in Platelet Activation and Thrombosis : Vps34 is involved in platelet activation and thrombosis, where it regulates NOX assembly and mTOR signaling during platelet activation, thereby influencing NOX-dependent reactive oxygen species generation (Liu et al., 2017).

Safety And Hazards

Vps34-IN-1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNXKZVIZARMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vps34-IN-1

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-chloropyridine (53.3 mg, 0.415 mmol) in THF (277 μl) cooled to −78° C. under nitrogen, LiHMDS (415 μl, 0.415 mmol) was added dropwise. The reaction mixture was warmed up to rt, then was stirred for 30 min. To the reaction mixture cooled back to −78° C., 1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol (5-3) (50 mg, 0.138 mmol) was added, and the reaction mixture was warmed up to rt, then was stirred for additional 1 h. According to LC/MS, the reaction was complete. The crude product was purified by reverse-phase HPLC [30-100% organic phase over 15 min] followed by Biotage silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product (29 mg, 49%).
Quantity
53.3 mg
Type
reactant
Reaction Step One
Name
Quantity
277 μL
Type
solvent
Reaction Step One
Quantity
415 μL
Type
reactant
Reaction Step Two
Name
1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol
Quantity
50 mg
Type
reactant
Reaction Step Three
Yield
49%

Citations

For This Compound
39
Citations
G Meunier, R Birsen, C Cazelles, M Belhadj… - Oncogenesis, 2020 - nature.com
Acute myeloid leukemia (AML) is an aggressive disease with a poor prognosis. Vacuolar protein sorting 34 (VPS34) is a member of the phosphatidylinositol-3-kinase lipid kinase family …
Number of citations: 24 www.nature.com
X Liu, A Wang, X Liang, J Liu, F Zou, C Chen, Z Zhao… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Interestingly, Vps34-IN-1 itself showed micro molar potencies against most of cell lines, including two CLL cell lines (HS505T and MEC-1), the latter of which poorly responded to CAL-…
Number of citations: 20 www.ncbi.nlm.nih.gov
M Godelieve, B Rudy, C Clarisse, B Maya… - …, 2020 - search.proquest.com
Acute myeloid leukemia (AML) is an aggressive disease with a poor prognosis. Vacuolar protein sorting 34 (VPS34) is a member of the phosphatidylinositol-3-kinase lipid kinase family …
Number of citations: 0 search.proquest.com
L Robke, L Laraia, MA Carnero Corrales… - Angewandte Chemie …, 2017 - Wiley Online Library
… Among 27 investigated inhibitors, the highest autophagy inhibitory activity was observed for the two recently reported VPS34 inhibitors SAR405 and VPS34-IN-1. …
Number of citations: 58 onlinelibrary.wiley.com
F Liu, X Wu, Y Qian, X Jiang, Y Wang, J Gao - Cell Death & Disease, 2020 - nature.com
… To confirm that AMPK plays a crucial role in VPS34-IN-1–mediated CSC inhibition, we inhibited AMPK in VPS34-IN-1-treated cells and found that AMPK inhibition restored PIK3C3 …
Number of citations: 25 www.nature.com
C Qi, L Zou, S Wang, X Mao, Y Hu… - … : Official Journal of …, 2022 - synapse.koreamed.org
… Reagents we used in this study were listed: Vps34-IN-1 (MedChemExpress, Monmouth Junction, NJ), CQ (Sigma-Aldrich, St. Louis, MO), human epidermal growth factor (EGF; Sigma-…
Number of citations: 5 synapse.koreamed.org
A Kozikowski - 2023 - search.proquest.com
… Autophagy inhibitors were evaluated for their ability to impact the animal’s regeneration from amputated physa, with VPS34-IN-1 and Autogramin shown to slow or stop the regenerative …
Number of citations: 0 search.proquest.com
P Murali, K Verma, T Rungrotmongkol, P Thangavelu… - The Protein …, 2021 - Springer
… Additionally, set of 6 known inhibitors namely PIK-III, VPS34-IN-1, SAR405, Spautin, compound 19 and compound 31 were retrieved from the literature as small molecules [11,12,13,14,…
Number of citations: 5 link.springer.com
JM Backer - Biochemical Journal, 2016 - portlandpress.com
The Class III phosphoinositide 3-kinase Vps34 (vacuolar protein sorting 34) plays important roles in endocytic trafficking, macroautophagy, phagocytosis, cytokinesis and nutrient …
Number of citations: 200 portlandpress.com
JA Silvas, AS Jureka, AM Nicolini, SA Chvatal… - Biorxiv, 2020 - ncbi.nlm.nih.gov
Therapeutics targeting replication of SARS coronavirus 2 (SARS-CoV-2) are urgently needed. Coronaviruses rely on host membranes for entry, establishment of replication centers and …
Number of citations: 29 www.ncbi.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.